過硫酸水素一カリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It is the potassium salt of peroxymonosulfuric acid and is often available as a triple salt mixture with potassium hydrogen sulfate and potassium sulfate, known commercially as Oxone . This compound is known for its high oxidative potential and stability, making it a valuable reagent in both industrial and laboratory settings.

科学的研究の応用

Monopotassium peroxymonosulfate has a wide range of applications in scientific research:

作用機序

Target of Action

Monopotassium peroxymonosulfate, also known as Potassium hydrogenperoxomonosulphate, is a versatile oxidizing agent . Its primary targets are various organic and inorganic substances that can be oxidized, including aldehydes, internal alkenes, sulfides, tertiary amines, and phosphines .

Mode of Action

Monopotassium peroxymonosulfate interacts with its targets through oxidation . It can oxidize aldehydes to carboxylic acids, internal alkenes may be cleaved to two carboxylic acids, sulfides give sulfones, tertiary amines give amine oxides, and phosphines give phosphine oxides . The standard electrode potential for Monopotassium peroxymonosulfate is +1.81 V with a half reaction generating the hydrogen sulfate .

Biochemical Pathways

Monopotassium peroxymonosulfate affects various biochemical pathways through its oxidation process . The reactive oxygen species (ROS) produced by activating Monopotassium peroxymonosulfate include powerful oxidants such as sulfate radical (SO·−4), hydroxyl radical (OH), superoxide radical (O·−2), and singlet oxygen (1 O 2) . These ROS can effectively degrade and mineralize various organic pollutants .

Pharmacokinetics

Its solubility in water and its decomposition in aqueous solutions are key factors influencing its bioavailability .

Result of Action

The result of Monopotassium peroxymonosulfate’s action is the oxidation of target substances, leading to their transformation or degradation . For example, it can convert aldehydes to carboxylic acids or esters, cleave internal alkenes to two carboxylic acids, and transform sulfides into sulfones .

Action Environment

The action of Monopotassium peroxymonosulfate is influenced by various environmental factors. Its stability reaches a minimum at pH 9 . Transition metals like iron, cobalt, nickel, copper, manganese can catalyze the decay of Monopotassium peroxymonosulfate in solution . Moreover, it is sensitive to heat, with decomposition to SO 2 and SO 3 starting at 300°C . In terms of storage, as long as Monopotassium peroxymonosulfate is stored under dry and cool conditions, it loses about 1% activity per month under release of oxygen and heat .

生化学分析

Biochemical Properties

Monopotassium peroxymonosulfate plays a significant role in biochemical reactions due to its strong oxidizing properties . It interacts with various biomolecules, including enzymes and proteins, through oxidation reactions . These interactions often result in the modification of these biomolecules, altering their function and activity .

Cellular Effects

The effects of Monopotassium peroxymonosulfate on cells and cellular processes are primarily due to its oxidative properties . It can influence cell function by modifying cellular components through oxidation, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Monopotassium peroxymonosulfate exerts its effects at the molecular level through its strong oxidizing properties . It can interact with biomolecules through binding interactions, leading to the oxidation of these molecules . This can result in enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Monopotassium peroxymonosulfate can change over time . It is known to have a long shelf life and loses less than 1% of its oxidizing power per month . Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Metabolic Pathways

Monopotassium peroxymonosulfate is involved in various oxidative reactions in metabolic pathways

準備方法

Synthetic Routes and Reaction Conditions: Monopotassium peroxymonosulfate is synthesized from peroxysulfuric acid, which is generated in situ by combining oleum (fuming sulfuric acid) and hydrogen peroxide. The resulting solution is carefully neutralized with potassium hydroxide, allowing the crystallization of the triple salt mixture .

Industrial Production Methods: In industrial settings, the production of monopotassium peroxymonosulfate follows a similar process. The key steps involve the controlled reaction of oleum and hydrogen peroxide to form peroxysulfuric acid, followed by neutralization with potassium hydroxide. The crystallized product is then filtered, washed, and dried to obtain the final compound .

化学反応の分析

Types of Reactions: Monopotassium peroxymonosulfate primarily undergoes oxidation reactions due to its strong oxidative properties. It can oxidize a wide range of organic and inorganic compounds.

Common Reagents and Conditions:

Oxidation of Aldehydes to Carboxylic Acids: Monopotassium peroxymonosulfate can oxidize aldehydes to carboxylic acids in the presence of water or alcoholic solvents.

Epoxidation of Alkenes: It can epoxidize terminal alkenes, converting them into epoxides.

Oxidation of Sulfides to Sulfones: Sulfides can be oxidized to sulfones using monopotassium peroxymonosulfate.

Oxidation of Tertiary Amines to Amine Oxides: Tertiary amines can be converted to amine oxides.

Major Products Formed:

- Carboxylic acids from aldehydes

- Epoxides from alkenes

- Sulfones from sulfides

- Amine oxides from tertiary amines

類似化合物との比較

Potassium Persulfate: Another strong oxidizing agent used in similar applications but with different reactivity and stability profiles.

Sodium Percarbonate: Commonly used as a bleaching agent and in cleaning products, it releases hydrogen peroxide upon dissolution in water.

Uniqueness: Monopotassium peroxymonosulfate is unique due to its high oxidative potential, stability, and versatility in various applications. Its ability to generate multiple types of reactive oxygen species makes it particularly effective in oxidation reactions and disinfection processes .

生物活性

Monopotassium peroxymonosulfate (MPS), commonly known as potassium monopersulfate or Oxone, is an oxidizing agent with significant biological activity. This article explores its mechanisms of action, applications in disinfection, and effects on various microorganisms.

- Chemical Formula : KHSO₅

- Molecular Weight : 168.17 g/mol

- CAS Number : 10058-23-8

- EINECS Number : 233-187-4

MPS is a white crystalline solid that is soluble in water and serves as a powerful oxidizer, capable of breaking down a wide range of organic compounds and pathogens.

MPS acts primarily through oxidative mechanisms. It generates reactive oxygen species (ROS) when dissolved in water, which can disrupt cellular structures and functions in microorganisms. The oxidation potential of MPS is measured at +1.81 V, making it a strong oxidizing agent capable of oxidizing various substrates:

- Aldehydes to Carboxylic Acids

- Alkenes to Epoxides

- Sulfides to Sulfones

These reactions contribute to its effectiveness as a disinfectant and antimicrobial agent.

Biological Activity Against Microorganisms

MPS has demonstrated broad-spectrum antimicrobial activity against bacteria, viruses, fungi, and spores. Some notable findings include:

- Bacterial Inactivation : MPS has been shown to damage the inner membrane of bacterial spores, such as those from Bacillus cereus, leading to spore inactivation . Studies indicate that treatment with MPS can lead to significant reductions in spore viability.

- Viral Activity : MPS is effective against non-enveloped viruses, making it suitable for use in environments where viral contamination is a concern .

- Fungal and Protozoal Activity : The compound has also been reported to exhibit antifungal properties, effectively killing various molds and yeasts .

Applications in Disinfection

MPS is widely used in various industries due to its potent disinfecting properties:

- Water Treatment : MPS is employed in swimming pools and spas as a non-chlorine oxidizer to control algae and pathogens .

- Agriculture : It is utilized for disinfecting surfaces in livestock farms, particularly for preventing diseases like foot-and-mouth disease and African swine fever .

- Food Industry : MPS is used to sanitize equipment and surfaces to reduce microbial load in food processing environments.

Case Study 1: Efficacy Against Bacterial Spores

A study evaluated the effectiveness of MPS against Bacillus cereus spores. Results indicated that treatment with MPS at varying concentrations led to over 5 log reductions in spore counts within minutes of exposure. The study highlighted the rapid action of MPS compared to traditional disinfectants .

Case Study 2: Viral Disinfection

In another investigation, MPS was tested for its virucidal activity against enteric viruses. The results showed that MPS could effectively reduce viral titers by more than 99% within 10 minutes of contact time, demonstrating its potential as a surface disinfectant in healthcare settings .

Comparative Efficacy Table

| Microorganism Type | Reduction Rate (%) | Contact Time (minutes) | Concentration (g/L) |

|---|---|---|---|

| Bacillus cereus | >99% | 5 | 1 |

| Non-enveloped viruses | >99% | 10 | 0.5 |

| Fungi | >95% | 5 | 2 |

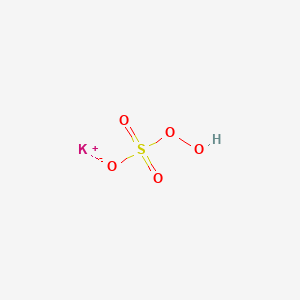

特性

CAS番号 |

10058-23-8 |

|---|---|

分子式 |

HKO5S |

分子量 |

152.17 g/mol |

IUPAC名 |

potassium;oxido hydrogen sulfate |

InChI |

InChI=1S/K.H2O5S/c;1-5-6(2,3)4/h;1H,(H,2,3,4)/q+1;/p-1 |

InChIキー |

OKBMCNHOEMXPTM-UHFFFAOYSA-M |

SMILES |

OOS(=O)(=O)[O-].[K+] |

正規SMILES |

OS(=O)(=O)O[O-].[K+] |

Key on ui other cas no. |

10058-23-8 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。